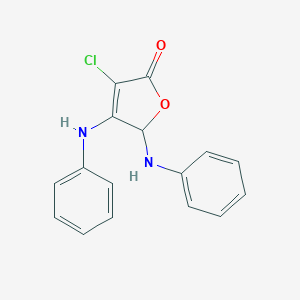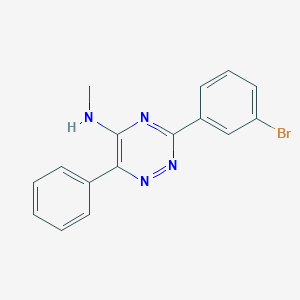
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has been developed for its potential applications in scientific research. This compound is also known as BRD-K97212528, and it has been identified as a potential inhibitor of the protein kinase B (AKT) pathway. The AKT pathway is involved in regulating cell growth, survival, and metabolism, and it has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular disease.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves the inhibition of the AKT pathway. This pathway is involved in regulating cell growth, survival, and metabolism, and it is commonly dysregulated in various diseases, including cancer, diabetes, and cardiovascular disease. By inhibiting this pathway, 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one may be able to slow or stop the progression of these diseases.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative properties. In addition, this compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential as a selective inhibitor of the AKT pathway. This compound has been shown to have minimal effects on other signaling pathways, which makes it a promising candidate for the development of new therapies for diseases such as cancer, diabetes, and cardiovascular disease. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the further investigation of its potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of new therapeutic agents based on the structure of this compound, with the aim of improving its efficacy and bioavailability. Finally, the study of the mechanism of action of this compound may provide new insights into the regulation of the AKT pathway and its role in disease.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves several steps, including the reaction of 4-bromobenzaldehyde with 3,4,5-trimethoxybenzylamine to form an imine intermediate. This intermediate is then reacted with ethyl glyoxalate to form the oxazole ring, which is subsequently deprotected to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been identified as a potential inhibitor of the AKT pathway, which makes it a promising candidate for the development of new therapies for diseases such as cancer, diabetes, and cardiovascular disease. In addition, this compound has also been studied for its potential applications in the field of neuroscience, as it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
Nombre del producto |
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
Fórmula molecular |
C19H16BrNO5 |
Peso molecular |
418.2 g/mol |
Nombre IUPAC |
(4Z)-2-(4-bromophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16BrNO5/c1-23-15-9-11(10-16(24-2)17(15)25-3)8-14-19(22)26-18(21-14)12-4-6-13(20)7-5-12/h4-10H,1-3H3/b14-8- |
Clave InChI |
HHWXCAKYCGFYOA-ZSOIEALJSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)

amino]acetate](/img/structure/B259047.png)
